Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
This compound is a carboxylic acid amide containing an N-methylpiperazine fragment . Its molecular formula is C19H28N2O3S, with an average mass of 364.502 Da and a monoisotopic mass of 364.182068 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 566.5±50.0 °C at 760 mmHg, and a flash point of 296.4±30.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . Its polar surface area is 87 Å2 .Scientific Research Applications
Synthesis of New Amides
This compound, which contains an N-methylpiperazine fragment, can be used in the synthesis of new carboxylic acid amides . These amides can be synthesized by reactions with other compounds such as 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .
Anti-inflammatory Effects
The compound has potential anti-inflammatory effects . In a study, a piperazine compound (LQFM182) was found to have anti-nociceptive and anti-inflammatory effects . It reduced the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test .
Reduction of Oedema
The compound can potentially reduce oedema formation . In a study, LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Reduction of Cell Migration
The compound can potentially reduce cell migration . In a pleurisy test, LQFM182 reduced cell migration from the reduction of polymorphonuclear cells .
Reduction of Myeloperoxidase Enzyme Activity
The compound can potentially reduce myeloperoxidase enzyme activity . In a pleurisy test, LQFM182 reduced myeloperoxidase enzyme activity .
Reduction of Pro-inflammatory Cytokines
The compound can potentially reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α . In a pleurisy test, LQFM182 reduced the levels of these cytokines .
properties
IUPAC Name |
ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-3-25-19(24)17-14-6-4-5-7-15(14)26-18(17)20-16(23)8-9-22-12-10-21(2)11-13-22/h3-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPTZLOUKDBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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